molecular formula C13H20N2O B13023722 5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2(1H)-one

5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2(1H)-one

Cat. No.: B13023722
M. Wt: 220.31 g/mol
InChI Key: QADNEDNABLCVLB-UHFFFAOYSA-N
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Description

5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2(1H)-one is a heterocyclic compound that features a piperidine ring fused to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine moieties in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridin-2(1H)-one with 1-ethylpiperidine under specific conditions. The reaction typically requires a catalyst and may involve steps such as alkylation, cyclization, and purification.

    Alkylation: The initial step involves the alkylation of 4-methylpyridin-2(1H)-one with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Cyclization: The alkylated product undergoes cyclization with 1-ethylpiperidine in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in studies investigating the biological activity of piperidine and pyridine derivatives.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridin-2(1H)-one: Lacks the piperidine moiety, making it less versatile in certain synthetic applications.

    1-Ethylpiperidine: Lacks the pyridine moiety, limiting its use in heterocyclic synthesis.

    5-Methylpyridin-2(1H)-one: Similar structure but lacks the ethylpiperidine group, affecting its reactivity and applications.

Uniqueness

5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2(1H)-one is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical properties and reactivity

Biological Activity

5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2(1H)-one, with the CAS number 1352488-52-8, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₃H₂₀N₂O
  • Molecular Weight : 220.31 g/mol
  • Purity : Generally reported as ≥95% in commercial sources .

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets. The presence of the piperidine moiety is significant for its pharmacological effects, including:

  • Anticancer Activity : Derivatives of piperidine have shown potential in cancer therapy by inducing apoptosis in tumor cells. For example, compounds similar to this compound have been implicated in inhibiting IKKβ, a critical kinase involved in NF-κB signaling pathways associated with cancer progression .
  • Cholinesterase Inhibition : The compound has also been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. This inhibition contributes to increased levels of acetylcholine, which is beneficial for cognitive function .

Biological Activity Data

Activity TypeTarget/EffectReference
AnticancerInduces apoptosis in hypopharyngeal tumor cellsMDPI Review
NeuroprotectionInhibits AChE and BuChEMDPI Review
AntimicrobialEffective against MRSA and E. coliMDPI Review
Anti-inflammatoryPotential IKKβ inhibitionMDPI Review

Case Studies

  • Cancer Therapy : A study highlighted the compound's ability to induce apoptosis in FaDu hypopharyngeal carcinoma cells more effectively than the reference drug bleomycin. This suggests that modifications in the piperidine structure can enhance anticancer properties through better interaction with cellular targets .
  • Alzheimer’s Disease : Research indicates that derivatives containing the piperidine structure exhibit dual inhibition of cholinesterases, providing a potential multi-target approach for Alzheimer's treatment. These compounds also demonstrated antioxidant properties, which are crucial for neuroprotection .
  • Antimicrobial Effects : The compound has shown efficacy against various bacterial strains, including MRSA and E. coli, indicating its potential as a broad-spectrum antimicrobial agent. This activity is attributed to structural components that disrupt bacterial cell wall integrity .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

5-(1-ethylpiperidin-2-yl)-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C13H20N2O/c1-3-15-7-5-4-6-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16)

InChI Key

QADNEDNABLCVLB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CNC(=O)C=C2C

Origin of Product

United States

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